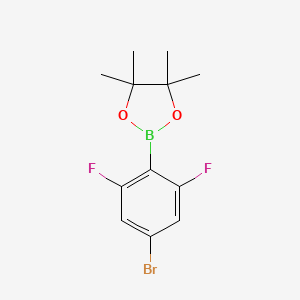![molecular formula C14H15F6N3O2 B1529890 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 911636-87-8](/img/structure/B1529890.png)
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic structure in DNA and RNA. Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has trifluoromethyl groups, which consist of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Bio-Evaluation
A study conducted by Jha and Ramarao (2017) demonstrates the expeditious microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, using a click chemistry approach. This research underscores the compound's potential in creating derivatives with significant antibacterial and antifungal activities, comparable to standard drugs such as Ciprofloxacin and Griseofulvin against specific pathogens (Jha & Ramarao, 2017).
Antibacterial and Antifungal Activities
Aksinenko et al. (2016) explored the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their antibacterial and antifungal activities. This work highlights the compound's promising antimicrobial properties, offering insights into its utility in developing new therapeutic agents (Aksinenko et al., 2016).
Energetic Molecular Solids Formation
Research by Wang et al. (2014) on tetrafluoroterephthalic acid forming novel crystals with N-containing heterocycles reveals the potential of such compounds in creating energetic molecular solids through strong hydrogen bonds and weak intermolecular interactions. This study provides a foundation for developing advanced materials with enhanced performance characteristics (Wang et al., 2014).
Synthesis of Polyimides
Chung et al. (2009) describe the synthesis of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) monomers, showcasing the application of such compounds in creating materials with low moisture absorption, low dielectric constants, and high thermal stability. This research indicates the compound's relevance in electronics and aerospace industries due to its exceptional material properties (Chung et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-5-4-7-8(6-23)21-10(14(18,19)20)22-9(7)13(15,16)17/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVLGIFJUPNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


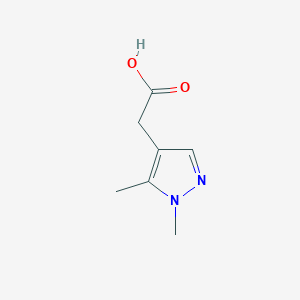
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)
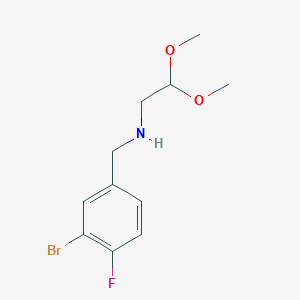

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
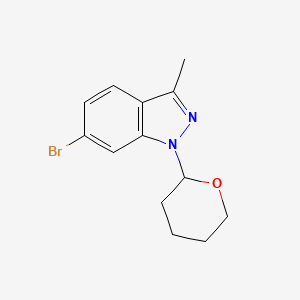
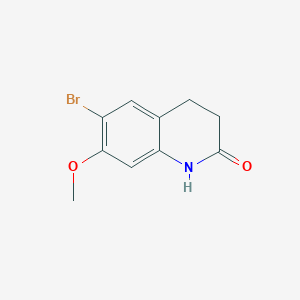
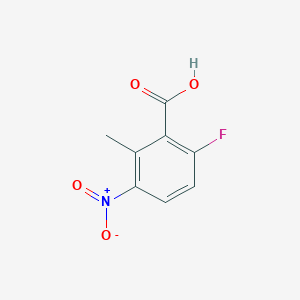
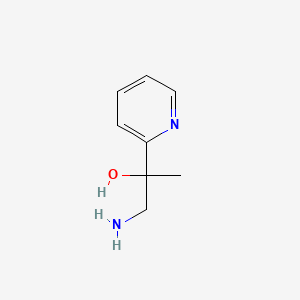
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)

